molecular formula C12H7Cl2FO B8518473 2',6'-Dichloro-5-fluorobiphenyl-2-ol

2',6'-Dichloro-5-fluorobiphenyl-2-ol

Cat. No.: B8518473
M. Wt: 257.08 g/mol
InChI Key: MCLLZXFAIPILAU-UHFFFAOYSA-N
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Description

2',6'-Dichloro-5-fluorobiphenyl-2-ol is a halogenated biphenyl derivative featuring a hydroxyl group at position 2 of the biphenyl scaffold, chlorine atoms at the 2' and 6' positions, and a fluorine atom at position 3. The ortho-chloro substituents and para-fluoro group likely enhance its lipophilicity and metabolic stability compared to non-halogenated analogs .

Properties

Molecular Formula

C12H7Cl2FO

Molecular Weight

257.08 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)-4-fluorophenol

InChI

InChI=1S/C12H7Cl2FO/c13-9-2-1-3-10(14)12(9)8-6-7(15)4-5-11(8)16/h1-6,16H

InChI Key

MCLLZXFAIPILAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=C(C=CC(=C2)F)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4'-Chloro-6-((4-chlorobenzyl)oxy)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-ol

  • Structural Differences : This compound () shares a biphenyl core with hydroxyl and chloro substituents but includes additional trifluoromethyl and pyrazole groups.
  • Key Properties :
    • Higher molecular weight (C25H16Cl2F6N2O2, MW = 543.2 g/mol) due to bulky substituents.
    • Enhanced lipophilicity (logP ~5.2 estimated) compared to the target compound (logP ~3.8 estimated).
  • Applications : Likely used in drug discovery for its trifluoromethyl groups, which improve bioavailability .

2-Fluoro-5-(4-fluorophenyl)pyridine

  • Structural Differences : A pyridine derivative with fluorophenyl groups (). Lacks the biphenyl scaffold and hydroxyl group.
  • Key Properties: Lower molecular weight (C11H7F2N, MW = 191.18 g/mol). Reduced acidity (pKa ~8.5) compared to the phenolic target compound (pKa ~9.5–10.5, influenced by ortho-Cl groups).
  • Applications : Serves as a precursor for bioactive molecules due to fluorine’s metabolic resistance .

2-(Difluoromethyl)-5-fluorophenol

  • Structural Differences: A monoaromatic phenol with difluoromethyl and fluorine substituents ().
  • Key Properties :
    • Smaller molecular weight (C7H5F3O, MW = 162.11 g/mol).
    • Higher acidity (pKa ~7.1) due to electron-withdrawing difluoromethyl group.
  • Applications: Potential use in agrochemicals or fluorinated polymer synthesis .

(2',5-Difluorobiphenyl-2-yl)methanol

  • Structural Differences: A biphenyl methanol derivative with difluoro substituents ().
  • Key Properties: Molecular weight (C13H10F2O, MW = 220.22 g/mol) lower than the target compound. Reduced electron-withdrawing effects compared to chloro substituents, leading to weaker acidity (pKa ~15–16 for alcohol vs. ~9.5–10.5 for phenolic OH).
  • Applications : Intermediate in synthesis of liquid crystals or pharmaceuticals .

2-Chloro-2',5'-difluoroacetophenone

  • Structural Differences: An acetophenone derivative with chloro and difluoro groups ().
  • Key Properties: Ketone functionality increases polarity (logP ~2.1) compared to the phenolic target. Reactive carbonyl group enables nucleophilic additions, unlike the stable hydroxyl group in the target compound.
  • Applications : Building block for heterocyclic synthesis (e.g., benzodiazepines) .

Data Table: Comparative Analysis

Property 2',6'-Dichloro-5-fluorobiphenyl-2-ol 4'-Chloro-biphenyl derivative 2-Fluoro-5-(4-fluorophenyl)pyridine (2',5-Difluorobiphenyl-2-yl)methanol
Molecular Formula C12H7Cl2FO C25H16Cl2F6N2O2 C11H7F2N C13H10F2O
Molecular Weight (g/mol) ~258.9 543.2 191.18 220.22
logP (estimated) 3.8 5.2 2.5 3.0
Acidity (pKa) ~9.5–10.5 N/A ~8.5 ~15–16 (alcohol)
Key Functional Groups -OH, -Cl, -F -OH, -Cl, -CF3, pyrazole Pyridine, -F -CH2OH, -F

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